NSC49652
Overview
Description
Mechanism of Action
Target of Action
NSC49652, also known as (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE or (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR) . This receptor, also known as NGFR, TNFRSF16, and CD271, is the primary target of this compound .
Mode of Action
This compound targets the transmembrane domain of p75NTR . By binding to this domain, this compound can influence the receptor’s function and induce changes in the cell .
Pharmacokinetics
It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The exact details of its metabolism and excretion remain to be elucidated.
Result of Action
This compound’s interaction with p75NTR induces apoptosis and affects the viability of melanoma cells . This suggests that this compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
NSC49652 plays a significant role in biochemical reactions. It targets the transmembrane domain of p75NTR .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis and affects the viability of melanoma cells . The compound influences cell function by triggering p75NTR dependent cancer cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It targets the interfaces between transmembrane domains (TMDs), inducing profound conformational changes .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC49652 involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction typically uses ethanol as a solvent and sodium hydroxide as a base. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
NSC49652 primarily undergoes reactions that involve its functional groups, such as the hydroxyl group and the conjugated double bond system. These reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The conjugated double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions
Major Products Formed
Oxidation: The major product is a ketone derivative.
Reduction: The major product is a saturated compound.
Substitution: The major products are substituted phenyl derivatives
Scientific Research Applications
NSC49652 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a probe to study the interactions of small molecules with transmembrane domains.
Biology: Investigated for its role in inducing apoptosis in melanoma cells and its potential as a therapeutic agent.
Medicine: Explored for its potential in cancer treatment, particularly melanoma, due to its ability to inhibit tumor growth.
Industry: Potential applications in the development of new therapeutic agents targeting transmembrane receptors
Comparison with Similar Compounds
NSC49652 is unique in its ability to target the transmembrane domain of the death receptor p75 neurotrophin receptor. Similar compounds include:
NSC149286: Another small molecule that targets the same receptor but with different structural characteristics.
NSC134058: A compound with similar apoptotic effects but different molecular targets.
NSC38090: Targets transmembrane domains but with varying efficacy.
NSC166596: Similar in structure but with distinct biological activities
This compound stands out due to its potent and selective inhibition of the death receptor p75 neurotrophin receptor, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNZUBUBIULHB-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-25-4 | |
Record name | NSC49652 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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